molecular formula C20H17N3O3S B11101891 N-phenyl-2-[(5-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}furan-2-yl)sulfanyl]acetamide

N-phenyl-2-[(5-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}furan-2-yl)sulfanyl]acetamide

Cat. No.: B11101891
M. Wt: 379.4 g/mol
InChI Key: XXTXIZFUHZGYRU-FYJGNVAPSA-N
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Description

2-[(5-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-FURYL)SULFANYL]-N-PHENYLACETAMIDE is a complex organic compound with a unique structure that includes a benzoylhydrazono group, a furan ring, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-FURYL)SULFANYL]-N-PHENYLACETAMIDE typically involves multiple steps. One common method starts with the preparation of the benzoylhydrazono intermediate, which is then reacted with a furan derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[(5-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-FURYL)SULFANYL]-N-PHENYLACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

2-[(5-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-FURYL)SULFANYL]-N-PHENYLACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(5-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-FURYL)SULFANYL]-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. The benzoylhydrazono group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The furan ring and phenylacetamide moiety contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(5-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-FURYL)SULFANYL]-N-PHENYLACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H17N3O3S

Molecular Weight

379.4 g/mol

IUPAC Name

N-[(E)-[5-(2-anilino-2-oxoethyl)sulfanylfuran-2-yl]methylideneamino]benzamide

InChI

InChI=1S/C20H17N3O3S/c24-18(22-16-9-5-2-6-10-16)14-27-19-12-11-17(26-19)13-21-23-20(25)15-7-3-1-4-8-15/h1-13H,14H2,(H,22,24)(H,23,25)/b21-13+

InChI Key

XXTXIZFUHZGYRU-FYJGNVAPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(O2)SCC(=O)NC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(O2)SCC(=O)NC3=CC=CC=C3

Origin of Product

United States

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